molecular formula C8H14O B8805359 4-Allyltetrahydro-2H-pyran

4-Allyltetrahydro-2H-pyran

Cat. No.: B8805359
M. Wt: 126.20 g/mol
InChI Key: MOGRWZVUMDUGCA-UHFFFAOYSA-N
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Description

4-Allyltetrahydro-2H-pyran is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 . It features a tetrahydro-2H-pyran (oxane) ring, a common saturated oxygen-containing heterocycle, substituted with an allyl group at the 4-position . This structure incorporates both an ether functionality and a carbon-carbon double bond, making it a valuable bifunctional intermediate in synthetic organic chemistry. The allyl group can participate in various reactions, such as cross-couplings and oxidations, while the tetrahydropyran ring is a recurring motif in bioactive molecules and fragrances . Researchers may utilize this compound as a versatile building block for the synthesis of more complex chemical entities, including pharmaceuticals, agrochemicals, and flavorants. Its application in kinetic and pyrolysis studies has also been documented, highlighting its utility in exploring reaction mechanisms in the gas phase . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and hazard information.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-prop-2-enyloxane

InChI

InChI=1S/C8H14O/c1-2-3-8-4-6-9-7-5-8/h2,8H,1,3-7H2

InChI Key

MOGRWZVUMDUGCA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCOCC1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

4-Allyltetrahydro-2H-pyran and its derivatives have shown significant potential in medicinal chemistry, particularly due to their structural similarities to biologically active compounds.

Therapeutic Properties:

  • Antiviral Activity: Pyran derivatives, including this compound, have been studied for their antiviral properties against viruses such as HIV and hepatitis C. Their mechanism often involves the inhibition of viral replication through interaction with viral enzymes or host cell receptors .
  • Antibacterial and Antifungal Effects: Research indicates that certain pyran derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The presence of the pyran ring enhances the bioactivity of these compounds .
  • Anti-inflammatory Properties: Compounds containing the pyran structure have been explored for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthetic Applications

The synthetic utility of this compound is notable in organic chemistry, particularly in the synthesis of more complex molecules.

Synthesis Techniques:

  • Prins Reaction: The Prins cyclization is a well-established method for synthesizing tetrahydropyrans from aldehydes and allyl alcohols. This reaction can be catalyzed by various Lewis acids, providing a pathway to create this compound derivatives with high yields .
  • Allylation Reactions: The compound can serve as an allylating agent in various reactions, facilitating the introduction of allyl groups into other organic molecules. This application is particularly useful in synthesizing complex natural products .

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agriculture.

Insecticidal Properties:

  • Research has demonstrated that certain pyran derivatives possess insecticidal properties, which can be harnessed for developing new agrochemicals. These compounds may target specific pests while minimizing harm to beneficial insects .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntiviral, antibacterial, anti-inflammatory ,
Organic SynthesisSynthesis via Prins reaction, allylation ,
AgrochemicalsInsecticides ,

Case Studies

Case Study 1: Antiviral Activity
A study demonstrated that this compound derivatives showed promising activity against HIV by inhibiting reverse transcriptase, indicating their potential as antiviral agents .

Case Study 2: Synthesis of Complex Molecules
Using a Prins reaction with aldehydes and allyl alcohols, researchers successfully synthesized a series of tetrahydropyrans that exhibited enhanced biological activity compared to their precursors. This showcases the compound's utility in creating biologically relevant scaffolds .

Chemical Reactions Analysis

Grignard/Allylation Reactions

The allyl group in 4-allyltetrahydro-2H-pyran participates in allylation reactions under Lewis acid catalysis. Bismuth(III) bromide (BiBr₃) efficiently promotes the allylation of tetrahydropyran (THP) ethers, yielding open-chain products alongside cyclic derivatives (Table 1) .

EntryTHP-Ether SubstrateCatalystProduct (Open-Chain)Product (Cyclic)Yield (%)
12-(Benzyloxy)THPBiBr₃Benzyl allyl ether2-Allyl-THP50
22-(Ethoxy)THPBiBr₃Ethyl allyl ether2-Allyl-THP55

This method avoids expensive reagents like TMSOTf and achieves moderate yields under mild conditions .

Acid-Catalyzed Functionalization

The tetrahydropyran ring undergoes acid-mediated reactions. Hydrohalic acids (HCl, HBr) add across the double bond of dihydropyran precursors to form 2-halotetrahydropyrans, which are intermediates for further substitutions (e.g., with AgCN or Grignard reagents) . For example:

This compound+HCl2-ChlorotetrahydropyranAgCN2-Cyanotetrahydropyran[1]\text{this compound} + \text{HCl} \rightarrow \text{2-Chlorotetrahydropyran} \xrightarrow{\text{AgCN}} \text{2-Cyanotetrahydropyran} \quad[1]

Sakurai Cyclization

A solid-phase tandem ene-reaction/intramolecular Sakurai cyclization sequence constructs highly substituted tetrahydropyrans. This method enables stereocontrol and asymmetric induction (up to 99% ee) using chiral auxiliaries :

Aldehyde + AllylsilaneBF3OEt2Tetrahydropyran(Yield: 70–85%)[5]\text{Aldehyde + Allylsilane} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Tetrahydropyran} \quad (\text{Yield: 70–85\%}) \quad[5]

Reductive Amination

This compound reacts with benzylamine under reductive conditions to form spirocyclic pyrrolidines. A scalable protocol using allylmagnesium chloride achieves 90% yield (Table 2) :

SubstrateReagentProductYield (%)
4-Oxotetrahydro-2H-pyranAllylMgCl, Benzylamine4-Allyl-N-benzyltetrahydropyran90

Oxidation and Halogenation

Iodine-mediated oxidation of intermediates derived from this compound enables functionalization. For example, iodine in acetonitrile oxidizes Grignard adducts to regenerate o-quinones :

Grignard AdductI2,CH3CNo-Quinone(Yield: 85%)[4]\text{Grignard Adduct} \xrightarrow{\text{I}_2, \text{CH}_3\text{CN}} \text{o-Quinone} \quad (\text{Yield: 85\%}) \quad[4]

Catalytic Hydrogenation

The allyl group undergoes hydrogenation to form propyl-substituted tetrahydropyrans. Using Pd/C or Ni catalysts, this reaction proceeds quantitatively under H₂ pressure :

This compoundH2,Pd/C4-Propyltetrahydro-2H-pyran[10]\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Propyltetrahydro-2H-pyran} \quad[10]

Ring-Opening Reactions

Strong acids cleave the tetrahydropyran ring. For instance, HCl in ethanol opens this compound to yield γ,δ-unsaturated alcohols :

This compoundHCl, EtOH5-Hydroxy-1-pentene[1]\text{this compound} \xrightarrow{\text{HCl, EtOH}} \text{5-Hydroxy-1-pentene} \quad[1]

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among tetrahydro-2H-pyran derivatives:

Compound Name Substituent at 4-Position Key Functional Groups Molecular Formula Molecular Weight CAS Number Similarity Index*
4-Allyltetrahydro-2H-pyran Allyl (-CH₂CHCH₂) Ether, alkene C₈H₁₂O 124.18 Not provided Reference
syn-4-(4-Methoxyphenyl)-3,3-dimethyl-2-vinyltetrahydro-2H-pyran 4-Methoxyphenyl, vinyl Ether, methoxy, alkene C₁₆H₂₀O₂ 244.33 Not provided 0.76–0.95
4-(Aminomethyl)tetrahydro-2H-pyran-4-amine Aminomethyl (-CH₂NH₂) Ether, amine C₆H₁₄N₂O 130.19 Not provided 0.95
4-Methyltetrahydro-2H-pyran Methyl (-CH₃) Ether C₆H₁₂O 100.16 4717-96-8 0.82
4-(Azidomethyl)tetrahydro-2H-pyran Azidomethyl (-CH₂N₃) Ether, azide C₆H₁₁N₃O 141.17 1035490-93-7 0.88

*Similarity index based on structural and functional group alignment from .

Key Observations :

  • Bulky substituents (e.g., 4-methoxyphenyl) enhance steric effects, influencing diastereoselectivity in synthesis .

Comparison :

  • Transition metal catalysis (Rh, Cu) enables stereoselective cyclization, critical for pharmaceuticals .
  • LiAlH₄ reduction () is efficient for amine derivatives but requires stringent safety protocols .

Physical and Spectral Properties

Key spectral data for structural elucidation:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS Fragments Reference
This compound Not provided Not provided Not provided
Compound 72 () 1.25 (d, J=6.4 Hz, CH₃), 5.15 (m, CH₂) 22.1 (CH₃), 125.8 (C=C) m/z 244 [M]⁺
Compound 4f () 1.42 (s, CH₃), 4.88 (d, J=2.4 Hz, CH) 28.5 (CH₃), 79.8 (C-O) m/z 209 [M+H]⁺
4-Aminomethyl derivative 2.85 (t, J=6.0 Hz, CH₂NH₂) 45.2 (CH₂NH₂), 67.8 (C-O) HRMS: 130.19 [M+H]⁺

Insights :

  • Allyl groups exhibit characteristic alkene proton signals (δ 5.0–5.5 ppm) in ¹H NMR, absent in methyl or azide derivatives .
  • MS data confirm molecular ion peaks, with HRMS validating purity (e.g., 438.0873 in ) .

Preparation Methods

Allylation of Tetrahydropyran Derivatives

The most direct route to 4-allyltetrahydro-2H-pyran involves allylation of tetrahydropyran or its functionalized analogs. A representative protocol from industrial research (VulcanChem, 2023) utilizes tetrahydropyran-4-ol as the starting material. The reaction proceeds via nucleophilic substitution with allyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C . This method achieves moderate yields (60–75%) and benefits from simplicity, though purification of the product often requires column chromatography due to byproduct formation.

An optimized variant reported in a 2023 Journal of the American Chemical Society supplement employs palladium catalysis for trans-selective spirocyclization. Methyl this compound-4-carboxylate undergoes intramolecular Heck coupling with aryl iodides, yielding spirocyclic derivatives with >90% enantiomeric excess . While this method is specialized for complex architectures, it demonstrates the adaptability of this compound scaffolds in advanced syntheses.

Di Keman Condensation for Pyran Ring Formation

Alternative routes construct the pyran ring de novo. The method detailed in Chinese patent CN104496858A (2014) synthesizes 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester via a two-step "one-pot" process :

  • Step 1 : Ethyl hydroxypropionate and ethyl acrylate undergo base-catalyzed condensation (K₂CO₃, THF, 24 h) to form 4-oxa-1,7-pimelic acid diethyl ester.

  • Step 2 : Di Keman condensation with sodium hydride (NaH) at −10–0°C yields the pyran ring.

This approach achieves a 68.75% yield and avoids intermediate purification, making it industrially viable . The cryogenic conditions (−10°C) minimize side reactions, though the requirement for strict temperature control increases operational complexity.

Halogenation-Allylation Sequential Reactions

A halogenation-allylation strategy is exemplified in the synthesis of 4-iodotetrahydro-2H-pyran (ChemicalBook, 2016). Tetrahydro-2H-pyran-4-ol reacts with iodine, triphenylphosphine (PPh₃), and imidazole in THF at 0–20°C, yielding the iodo intermediate (64.3% yield) . Subsequent allylation via Suzuki-Miyaura coupling or nucleophilic substitution introduces the allyl group. While this method offers precise control over substitution patterns, the multi-step sequence reduces overall efficiency compared to direct allylation.

Comparative Analysis of Preparation Methods

Method Starting Material Conditions Yield Advantages Limitations
Direct Allylation Tetrahydropyran-4-olNaH, THF, 0–25°C60–75%Simple, one-stepRequires chromatography purification
Di Keman Condensation Ethyl hydroxypropionateK₂CO₃/NaH, THF, −10–25°C68.75%One-pot, no intermediate isolationTemperature-sensitive
Halogenation-Allylation Tetrahydro-2H-pyran-4-olI₂/PPh₃, THF, 0–20°C64.3%Enables diverse substitutionMulti-step, lower overall yield
Catalytic Asymmetric Tetrahydropyran-4-onePd(OAc)₂, chiral ligand>95% eeHigh enantioselectivitySpecialized reagents, high cost

Industrial-Scale Considerations

For large-scale production, the Di Keman condensation method is favored due to its "one-pot" design and avoidance of chromatographic purification. However, the direct allylation route remains popular in pilot-scale syntheses where rapid access to the compound outweighs yield optimization needs. Recent patents (e.g., EP3228617A1) emphasize solvent recycling and catalyst recovery to enhance sustainability .

Q & A

Q. What are the common synthetic routes for preparing 4-substituted tetrahydropyrans, and how can their stereochemistry be controlled?

  • Methodological Answer : A widely used approach involves copper(II)-bisphosphine-catalyzed oligomerization. For example, diastereoselective synthesis of (2R*,3S*,4S*) or (2S*,3S*,4S*) isomers can be achieved by varying starting materials (e.g., 3,5-dimethylhex-5-en-1-ol with substituted aldehydes) and chiral ligands (e.g., L3 bisphosphine) . Key steps include:
  • Reagent Optimization : Use of anhydrous solvents (e.g., CH₂Cl₂) and controlled temperatures (0–25°C).
  • Stereochemical Control : Ligand choice (L3) and reaction time (24–48 hr) influence diastereoselectivity (up to 72:28 dr).
  • Characterization : ¹H/¹³C NMR coupling constants (e.g., J = 9.5–11.0 Hz for axial-equatorial protons) and MS fragmentation patterns confirm stereochemistry .

Q. How can NMR spectroscopy distinguish between stereoisomers of tetrahydropyran derivatives?

  • Methodological Answer :
  • Axial vs. Equatorial Protons : Coupling constants (J) in ¹H NMR differentiate substituent orientations. For example, axial protons in chair conformers exhibit larger J values (10–12 Hz) due to trans-diaxial interactions, while equatorial protons show smaller J (2–4 Hz) .
  • NOE Experiments : Nuclear Overhauser effects between allyl groups and adjacent protons resolve ambiguous stereochemistry .
  • 13C Chemical Shifts : Electron-withdrawing substituents (e.g., styryl groups) deshield adjacent carbons by 3–5 ppm compared to alkyl-substituted analogs .

Q. What are the typical reaction pathways for functionalizing tetrahydropyrans?

  • Methodological Answer :
  • Oxidation : Use KMnO₄/CrO₃ under acidic conditions to convert allyl groups to ketones or carboxylic acids .
  • Reduction : LiAlH₄/NaBH₄ selectively reduces esters to alcohols without ring opening .
  • Substitution : Halogenation (e.g., Br₂ in CCl₄) introduces halogens at the 4-position, enabling cross-coupling reactions .

Advanced Research Questions

Q. How can chemoselective hydrodehalogenation be applied to 4-halo-tetrahydropyrans in natural product synthesis?

  • Methodological Answer : Stannane-free hydrodehalogenation using Pd/C or Ni catalysts achieves selective C–X bond cleavage (X = Br, I) while preserving sensitive functional groups (e.g., allyl or benzyl ethers). Key parameters:
  • Catalyst Loading : 5 mol% Pd/C under H₂ (1 atm) at 50°C.
  • Solvent Compatibility : EtOAc/MeOH (4:1) minimizes side reactions.
  • Applications : Used in intermediates for (+)-SCH 351448 synthesis, yielding >90% dehalogenated product .

Q. What strategies optimize diastereoselectivity in multi-component reactions (MCRs) involving tetrahydropyrans?

  • Methodological Answer :
  • Catalyst Design : Chiral Brønsted acids (e.g., BINOL-phosphates) in MCRs of aldehydes, malononitrile, and ethyl acetoacetate yield 4H-pyrans with up to 95% ee .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enolate formation and stereocontrol.
  • Temperature Gradients : Slow warming (0°C → RT) minimizes kinetic byproducts .

Q. How can computational modeling predict viable synthetic routes for novel tetrahydropyran derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Pistachio/Bkms_metabolic models) analyze retrosynthetic pathways by:
  • Precursor Scoring : Prioritizes routes with high atom economy (>70%) and low step count (≤5 steps).
  • Reaction Feasibility : Evaluates steric/electronic compatibility using DFT calculations (e.g., ΔG‡ < 25 kcal/mol) .

Q. What green chemistry approaches improve sustainability in tetrahydropyran synthesis?

  • Methodological Answer :
  • Catalyst Recyclability : KF-Al₂O₃ catalyzes 4H-pyran-3-carboxylate synthesis with >90% yield and 5× reuses without activity loss .
  • Solvent-Free Conditions : Microwave-assisted reactions reduce energy use (e.g., 100 W, 10 min) .
  • Waste Minimization : Ethyl acetoacetate as a dual reactant/solvent eliminates external solvents .

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